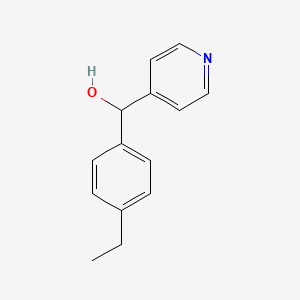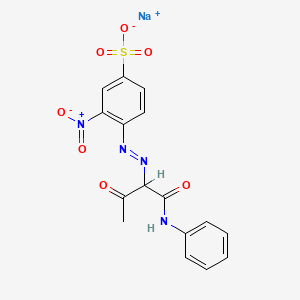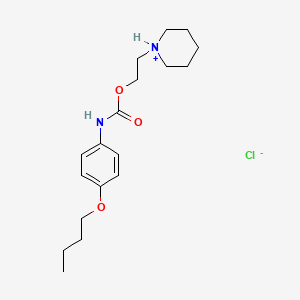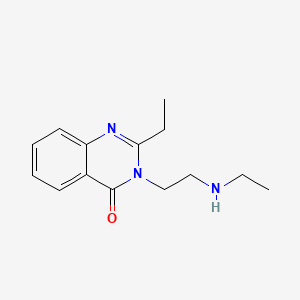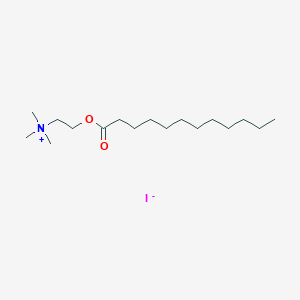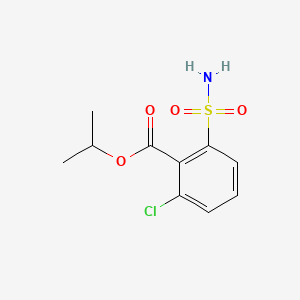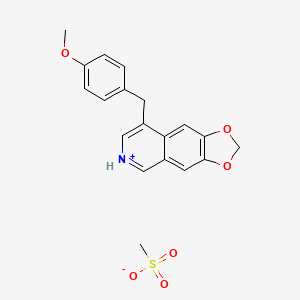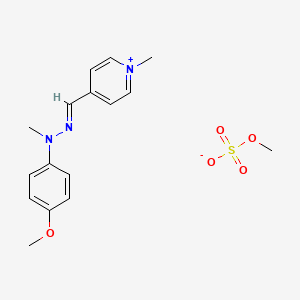![molecular formula C16H14Cl2N4O2S B13761552 2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)
2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride is a chemical compound with the molecular formula C16H13ClN4O2S. It is known for its unique structure, which includes a chloro-substituted isoquinoline ring and a phenylsulfonyl group. This compound is primarily used in research settings and has various applications in chemistry and biology .
Métodos De Preparación
The synthesis of 1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-7-(phenylsulfonyl)isoquinoline.
Reaction with Guanidine: The isoquinoline derivative is then reacted with guanidine under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Análisis De Reacciones Químicas
1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride can be compared with other similar compounds, such as:
1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)amine: This compound lacks the guanidine group and has different chemical properties and reactivity.
1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)thiourea: This compound contains a thiourea group instead of guanidine, leading to different biological activities and applications.
The uniqueness of 1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for research purposes.
Propiedades
Fórmula molecular |
C16H14Cl2N4O2S |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
2-[7-(benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride |
InChI |
InChI=1S/C16H13ClN4O2S.ClH/c17-14-9-20-15(21-16(18)19)13-8-11(6-7-12(13)14)24(22,23)10-4-2-1-3-5-10;/h1-9H,(H4,18,19,20,21);1H |
Clave InChI |
BHSWAFYYEUJKNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


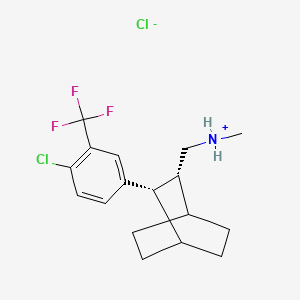
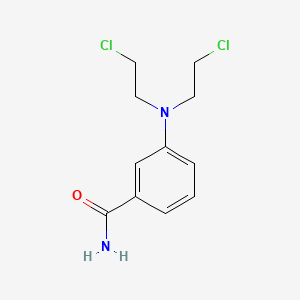
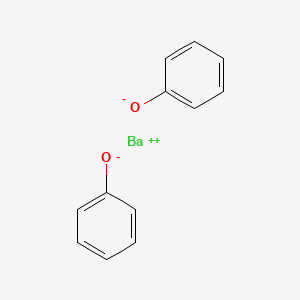
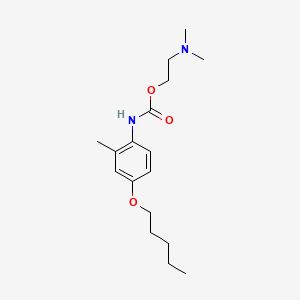
![5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13761511.png)
